molecular formula C20H20N2O3S2 B11604230 (2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B11604230
M. Wt: 400.5 g/mol
InChI Key: XTYGFKJYMJDAHC-IZZDOVSWSA-N
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Description

(2E)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE: is a complex organic compound with a unique structure that combines a benzothiazole ring with a methanesulfonyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde. The methanesulfonyl group is then introduced via sulfonation using methanesulfonyl chloride under basic conditions. The final step involves the formation of the prop-2-enamide moiety through a condensation reaction with an appropriate aldehyde or ketone .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2E)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, dihydrobenzothiazole derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, (2E)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (2E)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the benzothiazole ring can interact with hydrophobic pockets in receptors, modulating their function .

Comparison with Similar Compounds

Uniqueness: What sets (2E)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE apart is its combination of a benzothiazole ring with a methanesulfonyl group and a prop-2-enamide moiety. This unique structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

(E)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C20H20N2O3S2/c1-13(2)15-7-4-14(5-8-15)6-11-19(23)22-20-21-17-10-9-16(27(3,24)25)12-18(17)26-20/h4-13H,1-3H3,(H,21,22,23)/b11-6+

InChI Key

XTYGFKJYMJDAHC-IZZDOVSWSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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